N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a nitrobenzene sulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the phenyl group and the nitrobenzene sulfonamide moiety. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide
- 1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- 1-(2-Fluorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
Uniqueness
N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-14-22-18-12-11-15(13-17(18)21(26)24(14)16-7-3-2-4-8-16)23-31(29,30)20-10-6-5-9-19(20)25(27)28/h2-13,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKLGOWKHXLFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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